molecular formula C10H11ClO3 B12070477 (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid

Cat. No.: B12070477
M. Wt: 214.64 g/mol
InChI Key: FYAUPTBCTGCOAA-SSDOTTSWSA-N
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Description

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid typically involves the reaction of 2-chloro-5-methylphenol with ®-2-bromopropanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)propanoic acid
  • 2-(2-chlorophenoxy)propanoic acid
  • 2-(2-methylphenoxy)propanoic acid

Comparison: (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the chloro and methyl groups on the aromatic ring also influences its chemical reactivity and biological properties, making it distinct from other similar compounds.

Biological Activity

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid, also known as a phenoxypropionic acid derivative, has garnered attention in scientific research due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylphenol with R-2-bromopropanoic acid. The reaction is performed in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide. The process is characterized by nucleophilic substitution, yielding the desired product with specific stereochemistry, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit both inhibitory and activatory effects depending on the target involved. This duality allows it to influence various biological pathways, which can lead to antimicrobial and anti-inflammatory effects .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It has been investigated for its effectiveness against several bacterial strains. For instance, studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory properties. It has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Mechanism : Research published in Inflammation Research examined the compound's ability to reduce inflammation in vitro. The study found that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects .
  • Cytotoxicity Studies : In another investigation, the cytotoxic effects of this compound were assessed using various cancer cell lines. The results showed selective cytotoxicity towards melanoma cells with an IC50 value of 5.7 µM, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar phenoxypropionic acids:

Compound NameStructure CharacteristicsBiological Activity
This compoundChiral center; chloro and methyl substituentsAntimicrobial; anti-inflammatory
2-(2-chlorophenoxy)propanoic acidNon-chiral; lacks methyl groupReduced activity compared to (2R)-isomer
2-(2-methylphenoxy)propanoic acidNon-chiral; lacks chloro substituentDifferent spectrum of biological activity

The presence of both the chloro and methyl groups on the aromatic ring significantly influences the compound's reactivity and biological properties, making it distinct from its non-chiral counterparts .

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

FYAUPTBCTGCOAA-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)O[C@H](C)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O

Origin of Product

United States

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